Enantiomeric Configuration: Defined (S)-Stereocenter vs. (R)-Enantiomer and Racemic Mixtures
The target compound possesses a single defined stereocenter at C2 with (S)-configuration (InChI Key: ZCUUVQGLXPIZRL-ZETCQYMHSA-N, /t7-/m0/s1), distinguishing it from the (R)-enantiomer (InChI Key: ZCUUVQGLXPIZRL-SSDOTTSWSA-N, /t7-/m1/s1) . While no published head-to-head biological assay directly compares the two enantiomers of this specific methyl ester, the general principle that enantiomeric amino acid derivatives exhibit divergent biological recognition is firmly established for the parent L-homoleucine scaffold, where the (S)-enantiomer (L-form) is the naturally occurring configuration found in bioactive cyclic peptides such as Mycoplanecin A, whereas the (R)-enantiomer is not reported as a natural product component [1]. Racemic or enantiomerically undefined material (CAS 3558-32-5 for the racemic parent acid) would contain 50% of the configurationally mismatched isomer, introducing uncontrolled variability in any stereospecific application .
| Evidence Dimension | Absolute configuration at C2 stereocenter |
|---|---|
| Target Compound Data | (S)-configuration; 1 defined stereocenter; InChI stereochemical layer /t7-/m0/s1; CAS 763877-90-3 |
| Comparator Or Baseline | (R)-enantiomer: CAS 1820579-86-9, /t7-/m1/s1; Racemic parent acid: CAS 3558-32-5, undefined stereochemistry |
| Quantified Difference | 100% enantiomeric excess (single enantiomer) vs. 0% e.e. (racemate) or opposite configuration; no quantitative bioactivity ratio available for this specific ester |
| Conditions | Structural assignment by InChI stereochemical notation; class-level inference drawn from established principles of chiral amino acid recognition in biological systems |
Why This Matters
For chiral peptide synthesis or any stereospecific application, procurement of the configurationally defined (S)-enantiomer is mandatory; the (R)-enantiomer or racemic mixture cannot serve as a substitute without fundamentally altering, and likely abolishing, the desired stereochemical outcome.
- [1] Torikata A, et al. Mycoplanecins, novel antimycobacterial antibiotics from Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov. III. Structural determination of mycoplanecin A. J Antibiot (Tokyo). 1983. PubMed ID: (available via jstage.jst.go.jp). L-2-amino-5-methylhexanoic acid identified as a component of the cyclic peptide antibiotic. View Source
